Azotetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azotetrazole is a nitrogen-rich heterocyclic compound characterized by the presence of an azo group (‒N=N‒) bridging two tetrazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azotetrazole typically involves the oxidation of 5,5’-hydrazinebistetrazole. This can be achieved using air in the presence of a quaternary ammonium hydroxide or an organic free base . Another method involves ion metathesis of an organic sulfate with sodium or barium 5,5’-azotetrazolate . The choice of method depends on the desired cation and the specific application of the this compound derivative.
Industrial Production Methods
Industrial production of this compound and its derivatives often involves large-scale synthesis using the aforementioned methods. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of nitrogen-rich cations, such as hydrazinium and guanidinium, is common in industrial settings to produce highly energetic materials .
Analyse Chemischer Reaktionen
Types of Reactions
Azotetrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its hydrazine derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like air or tert-butyl hypochlorite, and bases such as quaternary ammonium hydroxides . Reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound and the desired reaction outcome.
Major Products
The major products formed from the reactions of this compound include various azotetrazolate salts, which are used in the synthesis of energetic materials. These salts can be further processed to produce propellants and explosives with high energy content .
Wissenschaftliche Forschungsanwendungen
Azotetrazole and its derivatives have a wide range of applications in scientific research, including:
Medicine: While not yet widely used in medicine, this compound derivatives are being explored for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of azotetrazole involves the decomposition of its high-energy salts under specific conditions. This decomposition releases a significant amount of energy, making this compound an effective component in propellants and explosives . The molecular targets and pathways involved in its action are primarily related to its nitrogen-rich structure, which contributes to its high energy release upon decomposition.
Vergleich Mit ähnlichen Verbindungen
Azotetrazole is unique among nitrogen-rich compounds due to its high nitrogen content and the presence of the azo group. Similar compounds include:
5,5’-Bistetrazole-1,1’-diol (TKX-50): Known for its high energy content and stability, TKX-50 is often compared to this compound in terms of performance in energetic materials.
5,5’-Azoxytetrazole: Another nitrogen-rich compound with similar applications in energetic materials.
This compound stands out due to its unique combination of high energy content, stability, and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C2H2N10 |
---|---|
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
(E)-bis(2H-tetrazol-5-yl)diazene |
InChI |
InChI=1S/C2H2N10/c3(1-5-9-10-6-1)4-2-7-11-12-8-2/h(H,5,6,9,10)(H,7,8,11,12)/b4-3+ |
InChI-Schlüssel |
JGZAFSFVZSXXCJ-ONEGZZNKSA-N |
Isomerische SMILES |
C1(=NNN=N1)/N=N/C2=NNN=N2 |
Kanonische SMILES |
C1(=NNN=N1)N=NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.